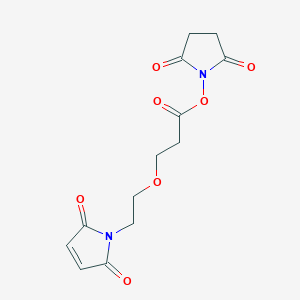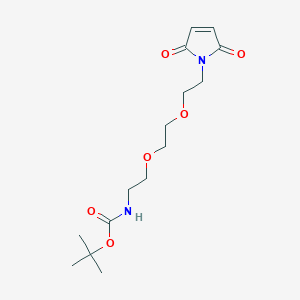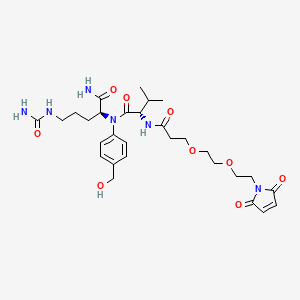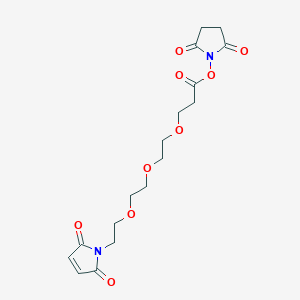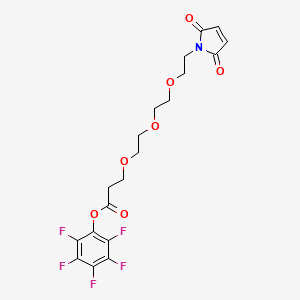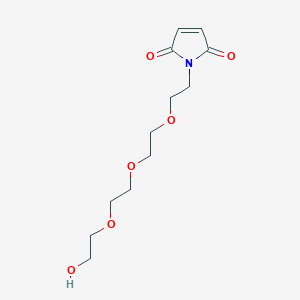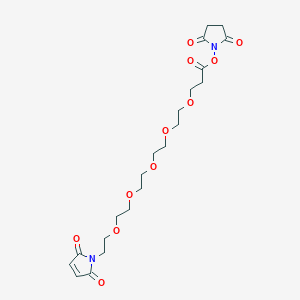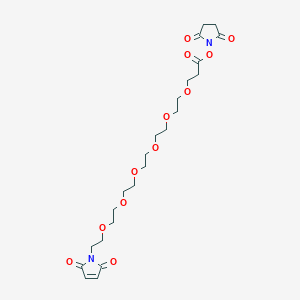
K-Ras(G12C) inhibitor 6
Vue d'ensemble
Description
L'inhibiteur de K-Ras(G12C) 6 est un inhibiteur irréversible ciblant spécifiquement la mutation oncogénique K-Ras(G12C). Cette mutation est un moteur courant de divers cancers, notamment le cancer du poumon non à petites cellules, le cancer colorectal et le cancer du pancréas. Le composé agit en subvertissant la préférence native des nucléotides pour favoriser le diphosphate de guanosine par rapport au triphosphate de guanosine, inhibant ainsi l'activité oncogénique de la protéine K-Ras .
Mécanisme D'action
Target of Action
The primary target of K-Ras(G12C) Inhibitor 6, also known as N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide, is the oncogenic K-Ras(G12C) protein . This protein is a member of the RAS family and its mutations are genetic drivers of multiple cancer types, especially colorectal cancer, pancreatic ductal adenocarcinoma, and non-small cell lung cancer .
Mode of Action
This compound is an irreversible inhibitor of the oncogenic K-Ras(G12C) protein . It subverts the native nucleotide preference to favor GDP over GTP . The inhibitor allosterically controls GTP affinity and effector interactions by fitting inside a “pocket”, or binding site, of the mutant K-Ras . This action locks K-Ras in the inactive state, arresting cell proliferation .
Biochemical Pathways
Once activated, K-Ras activates multiple downstream pathways including the RAF–MEK–MAPK and PI3K–AKT–mTOR pathways which stimulate cell growth and survival . By inhibiting K-Ras(G12C), these pathways are suppressed, leading to a decrease in cell growth and survival .
Result of Action
The result of this compound’s action is the suppression of cell growth and survival in cells harboring the K-Ras(G12C) mutation . This can lead to a decrease in tumor size and potentially slow the progression of cancers driven by this mutation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can impact drug response . Additionally, intrinsic or acquired resistance caused by cellular, molecular, and genetic mechanisms can also affect the efficacy of this compound . Understanding these factors is crucial for the design, testing, and clinical application of K-Ras(G12C) inhibitors .
Analyse Biochimique
Biochemical Properties
K-Ras(G12C) inhibitor 6 interacts with the KRAS protein, specifically the G12C mutation . This mutation introduces a cysteine residue that has strong nucleophilicity, allowing the inhibitor to bind covalently . The binding specificity of this compound is influenced by residues H95 and Y96 .
Cellular Effects
The compound exerts its effects on cells by inhibiting the KRAS protein, thereby affecting cell signaling pathways and gene expression . This can influence various cellular processes, including cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the GDP-bound state of KRAS (G12C), exploiting the strong nucleophilicity of the acquired cysteine . This binding interaction inhibits the activity of the KRAS protein, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, oxidation of KRAS G12C can occur readily both in vitro and in the cellular environment, preventing the covalent binding of certain inhibitors .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Given its role in inhibiting the KRAS protein, it is likely that it interacts with enzymes and cofactors involved in cell signaling pathways .
Subcellular Localization
Given its target, the KRAS protein, it is likely that it localizes to the cell membrane where KRAS is typically found .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'inhibiteur de K-Ras(G12C) 6 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Une voie courante comprend la réaction de l'acide 2,4-dichlorophénoxyacétique avec la pipéridine pour former un intermédiaire, qui est ensuite mis en réaction avec le 4-sulfanylbutanamide dans des conditions spécifiques pour obtenir le produit final .
Méthodes de production industrielle : La production industrielle de l'inhibiteur de K-Ras(G12C) 6 implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté optimale. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir la qualité souhaitée du composé .
Analyse Des Réactions Chimiques
Types de réactions : L'inhibiteur de K-Ras(G12C) 6 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes sulfanyl et amide. Ces réactions sont cruciales pour sa liaison à la protéine K-Ras.
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de l'inhibiteur de K-Ras(G12C) 6 comprennent l'acide dichlorophénoxyacétique, la pipéridine et divers solvants tels que le diméthylsulfoxyde et l'acétonitrile. Les conditions de réaction impliquent souvent des températures contrôlées et des niveaux de pH pour garantir des taux de réaction optimaux et la stabilité du produit .
Principaux produits formés : Le principal produit formé à partir des réactions impliquant l'inhibiteur de K-Ras(G12C) 6 est le composé inhibiteur final lui-même, qui se caractérise par sa forte spécificité et sa puissance contre la mutation K-Ras(G12C) .
4. Applications de la recherche scientifique
L'inhibiteur de K-Ras(G12C) 6 a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, il est utilisé comme composé modèle pour étudier les mécanismes d'inhibition irréversible. En biologie, il sert d'outil pour étudier le rôle des mutations K-Ras dans les voies de signalisation cellulaire. En médecine, l'inhibiteur de K-Ras(G12C) 6 est étudié comme un agent thérapeutique potentiel pour le traitement des cancers présentant la mutation K-Ras(G12C). Les essais cliniques ont montré des résultats prometteurs, le composé démontrant une efficacité dans la réduction de la croissance tumorale et l'amélioration des résultats des patients .
5. Mécanisme d'action
L'inhibiteur de K-Ras(G12C) 6 exerce ses effets en se liant de manière covalente au résidu cystéine en position 12 de la protéine K-Ras. Cette liaison empêche la protéine d'interagir avec le triphosphate de guanosine, inhibant ainsi son activité oncogénique. Le composé cible spécifiquement la forme mutante de K-Ras, assurant des effets hors cible minimes. L'inhibition de l'activité de K-Ras conduit à la suppression des voies de signalisation en aval telles que la voie RAF-MEK-ERK, qui sont cruciales pour la prolifération et la survie des cellules cancéreuses .
Applications De Recherche Scientifique
K-Ras(G12C) inhibitor 6 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the mechanisms of irreversible inhibition. In biology, it serves as a tool to investigate the role of K-Ras mutations in cellular signaling pathways. In medicine, this compound is being explored as a potential therapeutic agent for treating cancers harboring the K-Ras(G12C) mutation. Clinical trials have shown promising results, with the compound demonstrating efficacy in reducing tumor growth and improving patient outcomes .
Comparaison Avec Des Composés Similaires
L'inhibiteur de K-Ras(G12C) 6 est unique en raison de sa forte spécificité et de sa liaison irréversible à la mutation K-Ras(G12C). Des composés similaires comprennent le sotorasib et l'adagrasib, qui ciblent également la mutation K-Ras(G12C) mais diffèrent par leurs structures chimiques et leurs mécanismes de liaison. Le sotorasib, par exemple, a été le premier inhibiteur de K-Ras(G12C) approuvé par la FDA et a montré une efficacité clinique significative. L'adagrasib, quant à lui, a démontré des résultats prometteurs dans les essais cliniques et est étudié pour son potentiel dans les thérapies combinées .
Liste des composés similaires :
- Sotorasib
- Adagrasib
- RM-018
- RMC-6291
Ces composés, ainsi que l'inhibiteur de K-Ras(G12C) 6, représentent une nouvelle classe de thérapies ciblées visant à surmonter les défis posés par la mutation K-Ras(G12C) dans le traitement du cancer .
Propriétés
IUPAC Name |
N-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-4-sulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O3S/c18-12-3-4-15(14(19)10-12)24-11-17(23)21-7-5-13(6-8-21)20-16(22)2-1-9-25/h3-4,10,13,25H,1-2,5-9,11H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXCEHMKUTXHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCS)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143036 | |
| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060530-16-5 | |
| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2060530-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | k-Ras(g12C) inhibitor 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060530165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-RAS(G12C) INHIBITOR 6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPV55C3PN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


